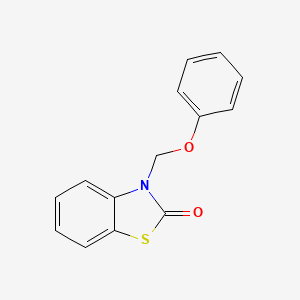

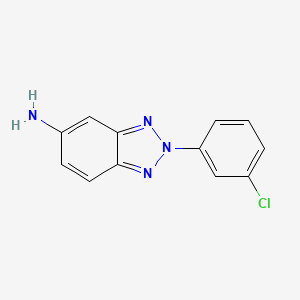

3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one is a compound that has been of great interest to researchers due to its potential applications in various fields. It is a heterocyclic compound that has a benzothiazole ring fused with a phenyl group and a methoxy group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and applications in scientific research.

Applications De Recherche Scientifique

Fluorescence and Sensing Applications

- Highly Sensitive pH Sensing : A study demonstrated the use of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the ratiometric fluorescent chemosensor for pH detection. This compound exhibits reversible acid/base-switched emission transitions, suitable for detecting pH fluctuations in biosamples and neutral water samples due to its precipitous pH jump, matching physiological pH levels (Li et al., 2018).

Heterocyclic Compounds in Medicinal Chemistry

- Privileged Scaffold in Drug Design : The 2(3H)-benzoxazolone heterocycle and its bioisosters, including 2(3H)-benzothiazolinone, are recognized for their ability to mimic phenol or catechol moieties in a metabolically stable template. These compounds are utilized in designing therapeutics across a broad spectrum, from analgesic and anti-inflammatory to antipsychotic and neuroprotective agents, due to their affinity for various receptors (Poupaert et al., 2005).

Environmental and Biological Accumulation

- Environmental Accumulation Studies : Research has investigated the presence and accumulation of benzothiazole and related compounds in human adipose tissues, highlighting the widespread exposure to these compounds due to their moderate lipophilicity. Such studies are crucial for understanding the environmental and health impacts of these chemicals (Wang et al., 2015).

Synthetic Chemistry Applications

- Chitosan Derivative Synthesis : A regioselective aminomethylation of dihydroxybenzoyl compounds through a Mannich reaction has been applied to the synthesis of chitosan derivatives. This method enables the introduction of N-benzyl side chains to chitosan, yielding new derivatives with improved solubility in organic solvents (Omura et al., 2001).

Environmental Sensing and Analysis

- Glyphosate Detection : Novel fluorescent probes based on benzothiazole derivatives have been developed for the sensitive determination of glyphosate in environmental and food samples. These probes offer a dual-functional approach for the simultaneous detection of metal cations and glyphosate, showcasing their potential for environmental monitoring and safety assessments (Sun et al., 2021).

Propriétés

IUPAC Name |

3-(phenoxymethyl)-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14-15(10-17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGYDGKLOPGGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)

![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)

![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)

![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)

![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)

![8-[2-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5589962.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5589971.png)

![7-allyl-N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5590000.png)